![molecular formula C10H17Cl2N3S B1681219 Talipexole dihydrochloride CAS No. 36085-73-1](/img/structure/B1681219.png)
Talipexole dihydrochloride
Overview
Description
Talipexole is a D2 dopamine receptor agonist that interacts with both pre- and post-synaptic receptors. It also acts as an α2-adrenergic agonist . The main side effects are drowsiness, dizziness, hallucinations, and minor gastrointestinal complaints .
Synthesis Analysis
The synthesis of Talipexole involves the N-alkylation of azepan-4-one with allyl bromide in the presence of potassium carbonate to give 1-allyl-azepan-4-one. This is then halogenated with molecular bromine in acetic acid to give 1-allyl-5-bromohexahydro-4-azepinone .Molecular Structure Analysis
Talipexole dihydrochloride has a molecular formula of C10H17Cl2N3S and a molecular weight of 282.2 g/mol . The IUPAC name is 6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride .Chemical Reactions Analysis
This compound is a highly pure, synthetic, and biologically active compound . It is used for research purposes only .Physical And Chemical Properties Analysis
This compound is an azepine . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Dopaminergic Neuron Activity
Talipexole dihydrochloride has been studied for its activity on dopaminergic neurons. In one study, it showed inhibitory effects on dopaminergic neurons in the ventral tegmental area (VTA) in rats, acting on dopamine D-2 receptors (Momiyama, Sasa, & Takaori, 1991). Similarly, another study found that talipexole activated caudate nucleus neurons receiving dopaminergic input from the substantia nigra via D2 receptors in cats (Todo, Momiyama, Amano, Kohno, & Sasa, 1994).
Parkinson's Disease and Movement Disorders
Talipexole's potential in treating Parkinson's disease and related movement disorders has been explored. It showed neuroprotective effects against paraquat-induced cell death in dopaminergic neuronal cells (Gómez-Sánchez et al., 2010) and protected dopaminergic neurons from methamphetamine toxicity in mice (Kondo, Shimada, Hatori, Sugita, & Mizuno, 1998). It also demonstrated antiparkinsonian activity in MPTP-treated monkeys, both in combination with L-dopa and as chronic treatment (Irifune, Nomoto, & Fukuda, 1994).
Schizophrenia Treatment
A study explored the use of talipexole in treating negative symptoms of chronic schizophrenia, finding a partial amelioration of symptoms, suggesting a relationship between D2 receptor activation and symptom improvement (Ohmori, Koyama, Inoue, Matsubara, & Yamashita, 1993).
Other Neurological Applications
Talipexole was investigated for its effect on periodic leg movement disorder and restless leg syndrome, showing significant improvement in sleep composition and symptom ratings (Inoue, Mitani, Nanba, & Kawahara, 1999). It also increased Bcl-2 protein levels in neuronal dendritic processes in rats, suggesting a neuroprotective effect in neurodegenerative disorders (Takata, Kitamura, Kakimura, Kohno, & Taniguchi, 2000).
Mechanism of Action
Target of Action
Talipexole dihydrochloride primarily targets the D2 dopamine receptors . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in a variety of brain functions including motor control, reward, and cognition.
Mode of Action
This compound acts as an agonist at the D2 dopamine receptors . This means it binds to these receptors and activates them, mimicking the action of dopamine. It interacts with both pre- and post-synaptic receptors . The drug also has α2-adrenoceptor agonist activity .
Biochemical Pathways
By activating the D2 dopamine receptors, this compound influences the dopaminergic neurotransmission pathways
Pharmacokinetics
It is known that the drug is administered orally . More detailed information about its pharmacokinetics would require further investigation.
Result of Action
In a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms . Clinical trials with talipexole in patients with Parkinson’s disease demonstrated statistically significant improvements from baseline for parkinsonian symptoms including akinesia, rigidity, tremor, and gait disturbances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.2ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;;/h2H,1,3-7H2,(H2,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQAXNSOFFYKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189669 | |
Record name | Talipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36085-73-1 | |
Record name | Talipexole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | B-HT 920 dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALIPEXOLE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6E1D8H1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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